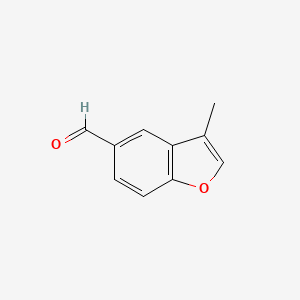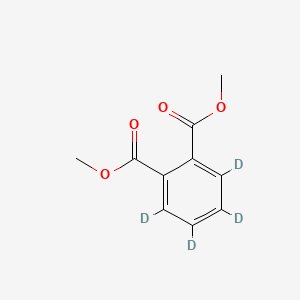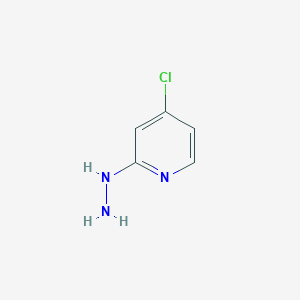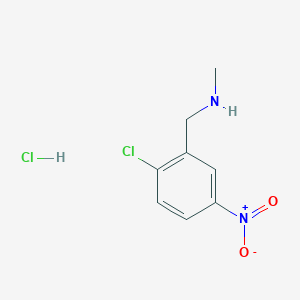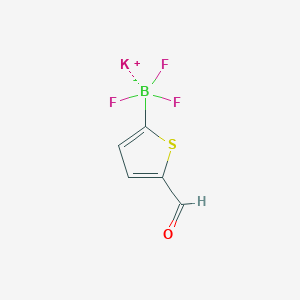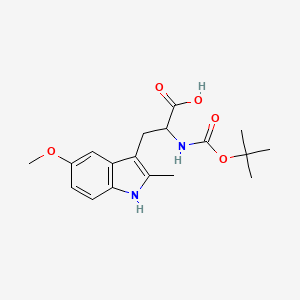
Boc-5-Methoxy-2-methyl-DL-Tryptophan
Übersicht
Beschreibung
Boc-5-methoxy-2-methyl-DL-tryptophan: is a synthetic derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxy group at the 5-position, and a methyl group at the 2-position of the indole ring. It is primarily used in proteomics research and has a molecular formula of C18H24N2O5 and a molecular weight of 348.4 .
Wissenschaftliche Forschungsanwendungen
Boc-5-methoxy-2-methyl-DL-tryptophan is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving protein synthesis and modification.
Industry: Used in the production of specialized chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to achieve the desired substitutions .
Industrial Production Methods: Industrial production methods for Boc-5-methoxy-2-methyl-DL-tryptophan are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Boc-5-methoxy-2-methyl-DL-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-acetic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Wirkmechanismus
The mechanism of action of Boc-5-methoxy-2-methyl-DL-tryptophan involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group, allowing selective reactions at other positions on the molecule. The methoxy and methyl groups influence the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-methoxytryptophan: Lacks the Boc and methyl groups, leading to different reactivity and applications.
2-methyltryptophan: Lacks the Boc and methoxy groups, affecting its chemical properties.
Boc-tryptophan: Lacks the methoxy and methyl groups, used in different synthetic contexts.
Uniqueness: Boc-5-methoxy-2-methyl-DL-tryptophan is unique due to the combination of the Boc protecting group, methoxy, and methyl substitutions, which confer specific chemical properties and reactivity. This makes it particularly useful in specialized research applications where selective reactions are required .
Eigenschaften
IUPAC Name |
3-(5-methoxy-2-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-10-12(13-8-11(24-5)6-7-14(13)19-10)9-15(16(21)22)20-17(23)25-18(2,3)4/h6-8,15,19H,9H2,1-5H3,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKSHZNZQVZZJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601180895 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-methoxy-2-methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601180895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219410-28-2 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-methoxy-2-methyltryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219410-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-methoxy-2-methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601180895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


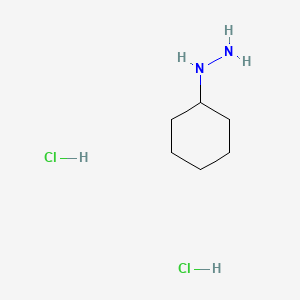
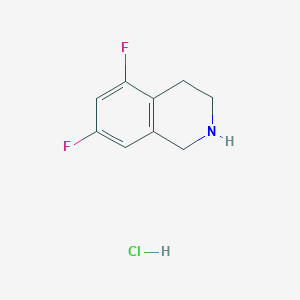
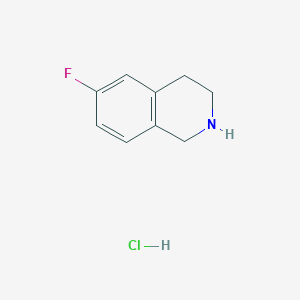
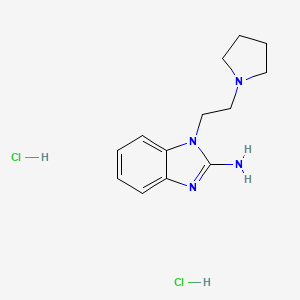
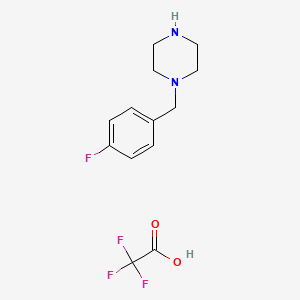
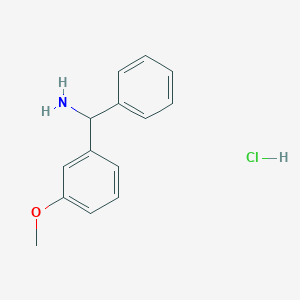
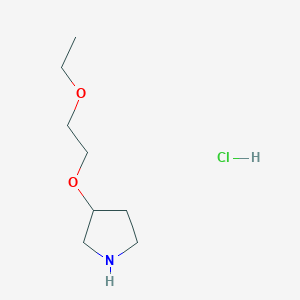
![2-(2-Methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1462832.png)
